Physiochemical Properties and Synthetic Utility of 6-Chloropyridazine-3-sulfonamide: A Technical Guide for Advanced Drug Development
Physiochemical Properties and Synthetic Utility of 6-Chloropyridazine-3-sulfonamide: A Technical Guide for Advanced Drug Development
Executive Summary
6-Chloropyridazine-3-sulfonamide (CAS: 88538-48-1) is a highly specialized heteroaryl building block that has become indispensable in modern medicinal chemistry. Featuring a unique structural dichotomy—an electrophilic chloropyridazine core coupled with an acidic sulfonamide moiety—this compound serves as a critical precursor in the synthesis of advanced therapeutics, most notably cytokine release inhibitory drugs (CRIDs) and targeted NLRP3 inflammasome inhibitors[1].
This technical guide provides an in-depth analysis of its physiochemical properties, mechanistic reactivity, and field-proven experimental protocols designed for high-yield drug development.
Physiochemical and Structural Profiling
The molecular architecture of 6-Chloropyridazine-3-sulfonamide dictates its behavior in both biological systems and synthetic workflows. The pyridazine ring, containing two adjacent nitrogen atoms, exerts a profound inductive and resonance electron-withdrawing effect. This drastically lowers the electron density across the ring, making the C6 position highly susceptible to nucleophilic attack, while simultaneously increasing the acidity of the C3 sulfonamide protons.
Quantitative Physiochemical Data
To facilitate predictive modeling and assay development, the core quantitative parameters of 6-Chloropyridazine-3-sulfonamide are summarized below:
| Property | Value | Mechanistic Implication / Source |
| CAS Number | 88538-48-1 | Primary chemical identifier. |
| Molecular Formula | C4H4ClN3O2S | Confirmed via PubChemLite[2]. |
| Monoisotopic Mass | 192.97127 Da | Target mass for high-resolution LC-MS validation[2]. |
| XLogP3 (Predicted) | -0.3 | Indicates high hydrophilicity, requiring polar aprotic/protic solvents for synthesis[2]. |
| pKa (Pyridazine N) | ~1.58 | Extremely low basicity due to adjacent nitrogens (based on 4-chloropyridazine models)[3]. |
| pKa (Sulfonamide NH) | ~8.0 - 8.5 | Highly acidic for a primary sulfonamide, enabling facile base-catalyzed coupling. |
Mechanistic Reactivity: The Structural Dichotomy
Understanding the causality behind the reactivity of 6-Chloropyridazine-3-sulfonamide is crucial for designing self-validating synthetic systems. The molecule offers two orthogonal sites for functionalization:
-
The C6 Electrophilic Center: The chlorine atom at the C6 position acts as an excellent leaving group. Because the pyridazine ring is electron-deficient, it lowers the transition state energy required for Nucleophilic Aromatic Substitution (SNAr). However, when reacting with sterically hindered or weak secondary amines, thermal activation is required to drive the reaction to completion.
-
The C3 Nucleophilic/Acidic Center: The primary sulfonamide group is relatively acidic. Upon deprotonation by a mild-to-strong base, the resulting sulfonamide anion becomes a potent nucleophile, capable of attacking isocyanates to form sulfonylureas—the primary pharmacophore for blocking NLRP3-dependent ASC speck release and subsequent caspase-1 activation[1].
Dual reactivity pathways of 6-Chloropyridazine-3-sulfonamide in medicinal chemistry.
Self-Validating Experimental Protocols
The following methodologies are engineered to ensure high fidelity and self-correction during the synthesis of advanced intermediates.
Protocol 1: Microwave-Assisted SNAr Amination
This protocol details the substitution of the C6 chlorine with a secondary amine (e.g., dimethylamine) to generate precursors for NLRP3 inhibitors[1].
Step-by-Step Methodology:
-
Reagent Preparation: Suspend 6-chloropyridazine-3-sulfonamide (0.13 mmol) in a 2 M solution of dimethylamine in methanol (2 mL) within a heavy-walled microwave vial.
-
Causality: Methanol acts as a polar protic solvent, stabilizing the highly polar Meisenheimer complex intermediate formed during the SNAr pathway.
-
-
Microwave Activation: Seal the vial and heat at 120 °C for 10 minutes using a dedicated microwave synthesizer.
-
Causality: Microwave irradiation provides rapid, uniform dielectric heating. The sealed vessel allows the reaction to safely exceed methanol's boiling point, overcoming the activation energy barrier of the sterically hindered amine in minutes rather than hours.
-
-
Solvent Removal: Unseal the vial and evaporate the solvents to complete dryness under reduced pressure.
-
Neutralization & Precipitation (Self-Validating Step): Add Triethylamine (TEA) (1 mmol) and anhydrous Tetrahydrofuran (THF) (1 mL) to the crude residue. Stir for 1 hour at room temperature.
-
Causality: The SNAr reaction generates HCl as a stoichiometric byproduct, which protonates the newly formed amine. TEA acts as an auxiliary base to scavenge the HCl, forming a TEA-HCl salt. Because THF is an anti-solvent for TEA-HCl, the salt crashes out of solution. This creates a self-validating isolation system: if precipitation occurs, the neutralization is successful.
-
-
Isolation: Filter the mixture to remove the TEA-HCl salts. Evaporate the THF filtrate to yield the pure 6-(dimethylamino)pyridazine-3-sulfonamide as a solid[1].
Self-validating microwave-assisted SNAr amination workflow.
Protocol 2: Sulfonylurea Pharmacophore Generation
To convert the aminated intermediate into a biologically active NLRP3 inhibitor, the C3 sulfonamide must be coupled with an isocyanate.
Step-by-Step Methodology:
-
Solvation: Dissolve the isolated 6-aminopyridazine-3-sulfonamide derivative in anhydrous THF under an inert argon atmosphere to prevent moisture-induced isocyanate degradation.
-
Base Catalysis: Introduce a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents).
-
Causality: DBU selectively deprotonates the highly acidic sulfonamide NH ( ≈ pKa 8.0), generating a highly nucleophilic sulfonamide anion.
-
-
Coupling: Dropwise add the target cyclic isocyanate (1.1 equivalents). The sulfonamide anion attacks the electrophilic carbon of the isocyanate, yielding the target sulfonylurea linkage[1].
References
- PubChemLite: 6-chloropyridazine-3-sulfonamide (C4H4ClN3O2S)
- 4-CHLOROPYRIDAZINE 17180-92-6 wiki Source: Guidechem URL
- WO2019008029A1 - Sulfonylureas and sulfonylthioureas as NLRP3 inhibitors Source: Google Patents URL
